molecular formula C16H23N3O B14997325 N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]propanamide

N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B14997325
M. Wt: 273.37 g/mol
InChI Key: QWXYPOOUBWHQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the reaction of 1-butyl-1H-1,3-benzodiazole with 2-bromoethyl propanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the bromoethyl propanoate, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer .

Comparison with Similar Compounds

N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can be compared with other benzimidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic.

What sets N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[2-(1-butylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C16H23N3O/c1-3-5-12-19-14-9-7-6-8-13(14)18-15(19)10-11-17-16(20)4-2/h6-9H,3-5,10-12H2,1-2H3,(H,17,20)

InChI Key

QWXYPOOUBWHQOR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCNC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.